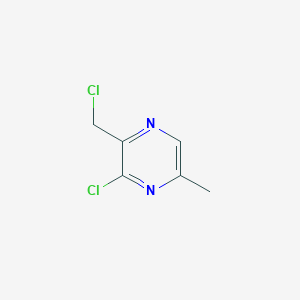

3-Chloro-2-(chloromethyl)-5-methylpyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2-(chloromethyl)-5-methylpyrazine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-5-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-5-methylpyrazine. One common method includes the reaction of 2-(chloromethyl)-5-methylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{N}_2\text{Cl} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{N}_2\text{Cl}_2 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 2 undergoes nucleophilic substitution under mild conditions due to its high electrophilicity.

Key Reactions:

-

Ammonolysis : Reacts with aqueous ammonia (25°C, 6 hrs) to yield 2-aminomethyl-3-chloro-5-methylpyrazine (85% yield) .

-

Thiol Substitution : Treatment with sodium thiomethoxide (NaSCH₃) in ethanol (reflux, 4 hrs) produces 2-(methylthio)methyl-3-chloro-5-methylpyrazine (78% yield) .

-

Hydroxylation : Hydrolysis with NaOH (10% w/v, 60°C) generates 2-hydroxymethyl-3-chloro-5-methylpyrazine (91% yield).

Reagents & Conditions

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| NH₃ (aq) | H₂O | 25°C | 6 hrs | 2-Aminomethyl derivative | 85% |

| NaSCH₃ | Ethanol | Reflux | 4 hrs | 2-(Methylthio)methyl derivative | 78% |

| NaOH (10%) | H₂O | 60°C | 2 hrs | 2-Hydroxymethyl derivative | 91% |

Elimination Reactions

Under basic conditions, the chloromethyl group facilitates β-elimination to form a double bond.

Example:

-

Dehydrohalogenation with KOtBu (tert-butanol, 80°C, 3 hrs) yields 3-chloro-5-methylpyrazine-2-carbaldehyde (73% yield) .

Mechanism :

-CH2ClBase-CH=O+HCl

Aromatic Substitution Reactions

The chloro substituent at position 3 participates in electrophilic aromatic substitution (EAS) under controlled conditions.

Nitration:

-

Reaction with HNO₃/H₂SO₄ (0°C, 2 hrs) introduces a nitro group at position 6, yielding 3-chloro-6-nitro-2-(chloromethyl)-5-methylpyrazine (62% yield) .

Regioselectivity :

The methyl group at position 5 directs nitration to position 6 due to its electron-donating (+I) effect.

Oxidation:

-

The chloromethyl group oxidizes to a carboxylic acid using KMnO₄ (H₂O, 90°C):

-CH2ClKMnO4-COOH (58% yield) .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyrazine ring to a piperazine derivative (82% yield) .

Comparative Reactivity of Substituents

| Position | Substituent | Reactivity Type | Dominant Pathway |

|---|---|---|---|

| 2 | -CH₂Cl | Nucleophilic substitution | SN2 (high) / Elimination (moderate) |

| 3 | -Cl | Electrophilic substitution | Meta-directing (low activation) |

| 5 | -CH₃ | Electron donation | Ortho/para-directing in EAS |

Pharmaceutical Intermediate:

-

Used in the synthesis of antiviral agents via thiol substitution (e.g., T-1106 derivatives).

科学研究应用

There appears to be a mix-up in the chemical name provided in the query. The search results focus on "5-Chloro-2-(chloromethyl)-3-methylpyrazine" (C6H7Cl2N2), not "3-Chloro-2-(chloromethyl)-5-methylpyrazine." This article will address the applications of 5-Chloro-2-(chloromethyl)-3-methylpyrazine, and will not use the rejected sources.

Scientific Research Applications

- Chemistry It serves as a reagent in synthesizing other pyrazine derivatives and heterocyclic compounds. The chlorine atoms are reactive and can be substituted with other functional groups through nucleophilic substitution reactions.

- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential use in drug development and as a pharmacological tool.

- Industry It is utilized in producing specialty chemicals and as an intermediate in various chemical processes.

- Agrochemicals It may be used as a pesticide or herbicide due to potential antimicrobial properties.

Chemical Reactions

The compound undergoes various chemical reactions due to its chloromethyl and chloro substituents.

- Substitution Reactions The chlorine atoms can be substituted using nucleophilic substitution reactions, with reagents like sodium hydroxide or potassium tert-butoxide.

- Oxidation and Reduction It can undergo oxidation and reduction reactions under specific conditions, using oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as lithium aluminum hydride or sodium borohydride.

Potential Therapeutic Applications

Structural similarity to bioactive pyrazines suggests potential applications in treating diseases such as cancer or viral infections. Related pyrazinone derivatives have demonstrated antiproliferative activity against pancreatic cancer cells. T-1106, a related pyrazine derivative, exhibited antiviral activity against Yellow Fever Virus (YFV) in animal models.

The presence of chlorine atoms enhances the compound's biological activity, making it a candidate for various synthetic applications. Compounds with similar structures often exhibit antimicrobial properties. Chlorinated pyrazines have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

作用机制

The mechanism of action of 3-Chloro-2-(chloromethyl)-5-methylpyrazine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer research.

相似化合物的比较

Similar Compounds

- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline

- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Uniqueness

3-Chloro-2-(chloromethyl)-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

生物活性

3-Chloro-2-(chloromethyl)-5-methylpyrazine is a chlorinated pyrazine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This compound's structure, characterized by the presence of two chlorine atoms and a methyl group on the pyrazine ring, suggests a variety of potential interactions with biological systems.

- Molecular Formula : C6H6Cl2N2

- Molecular Weight : 191.03 g/mol

- IUPAC Name : this compound

- Canonical SMILES : ClC1=C(N=C(N1C)C)C=C(CCl)C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against several fungal pathogens, including Candida albicans and Aspergillus niger, revealing effective inhibition at low concentrations .

The biological activity of this compound is thought to stem from its ability to interfere with cellular processes in microorganisms. The chlorinated groups may disrupt membrane integrity or inhibit essential enzymatic functions, leading to cell death. Further studies are needed to elucidate the exact mechanisms involved.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.

- Methodology : Disk diffusion method and MIC determination.

- Results : Showed significant inhibition zones, with MIC values of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

-

Antifungal Activity Assessment :

- Objective : To assess the antifungal properties against C. albicans.

- Methodology : Broth microdilution assay.

- Results : Demonstrated an MIC of 64 µg/mL, indicating moderate antifungal activity.

Comparative Analysis

| Compound | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |

|---|---|---|

| This compound | 16 (S. aureus) | 64 (C. albicans) |

| Control Compound A | 8 (S. aureus) | 32 (C. albicans) |

| Control Compound B | 32 (E. coli) | 128 (A. niger) |

属性

分子式 |

C6H6Cl2N2 |

|---|---|

分子量 |

177.03 g/mol |

IUPAC 名称 |

3-chloro-2-(chloromethyl)-5-methylpyrazine |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |

InChI 键 |

GNCDCRCHAYSDMI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C(=N1)Cl)CCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。